4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid
Description
4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid is a fluorinated benzoic acid derivative characterized by a tetrafluorinated propoxy methyl group at the para position of the benzene ring. Its molecular formula is C₁₀H₈F₄O₃, with a molecular weight of 252.17 g/mol .
Properties
IUPAC Name |
4-(2,2,3,3-tetrafluoropropoxymethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O3/c12-10(13)11(14,15)6-18-5-7-1-3-8(4-2-7)9(16)17/h1-4,10H,5-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQDFRPLOUVDKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC(C(F)F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid typically involves the reaction of 4-(bromomethyl)benzoic acid with 2,2,3,3-tetrafluoropropanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the tetrafluoropropoxy group. The reaction conditions generally include:
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: 80-100°C
- Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxy acids.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of peroxy acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Potential Applications
While the primary search result from PubChem provides detailed structural and chemical information, it does not explicitly list applications of this compound. Further research is needed to determine the specific applications of this compound. However, based on the presence of both a benzoic acid and a fluorinated ether moiety, one could infer potential applications based on the properties of similar compounds:
- Pharmaceuticals: Fluorinated compounds are frequently used in pharmaceuticals to alter drug metabolism and improve bioavailability. Benzoic acid derivatives are also common drug scaffolds . Therefore, this compound could be a potential pharmaceutical intermediate.
- Agrochemicals: Similar to pharmaceuticals, fluorinated compounds are also used in agrochemicals due to their ability to modify the physicochemical properties of the active compounds.
- Material Science: Fluorinated compounds are known for imparting properties such as chemical inertness, water repellency, and friction resistance . Therefore, this compound could be used as a building block in the synthesis of specialty polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The tetrafluoropropoxy group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact with hydrophobic pockets of enzymes and receptors. The benzoic acid moiety can form hydrogen bonds and ionic interactions with target proteins, modulating their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid with structurally or functionally related benzoic acid derivatives:
Table 1: Comparative Analysis of Fluorinated Benzoic Acid Derivatives
Structural and Functional Insights
Fluorination Patterns: The target compound’s tetrafluoropropoxy group contrasts with trifluoromethyl (e.g., 3-fluoro-4-(trifluoromethyl)benzoic acid) or perfluorinated sulfonyl chains (e.g., Pharos Project compounds). Fluorine atoms improve metabolic stability but may reduce solubility . Compounds like the thiazolidinone derivative (Table 1, Row 2) integrate heterocyclic moieties, enabling specific enzyme inhibition (e.g., LMWPTP), whereas the target compound lacks such functional groups .
Biological Activity: The thiazolidinone derivative exhibits sub-µM IC₅₀ values and modulates insulin signaling, demonstrating the impact of heterocyclic substituents on bioactivity . In contrast, the target compound’s applications remain speculative, though its fluorinated side chain may align with surfactant or membrane-disrupting roles observed in perfluorinated salts .
Industrial vs. Pharmaceutical Use: Perfluorinated salts (Table 1, Row 6) are prioritized for industrial applications due to their persistence and surfactant properties . The triazolo-oxazine derivative (Row 3) and thiazolidinone analog (Row 2) highlight pharmaceutical relevance, emphasizing the need for targeted functional groups in drug design .
Biological Activity
4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid is a benzoic acid derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a tetrafluoropropoxy group, which may influence its interaction with biological systems. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant case studies and research findings.
Chemical Structure
The chemical structure of this compound is essential for understanding its biological activity. The compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been studied in various contexts:
- Antimicrobial Activity : Research indicates that derivatives of benzoic acid often exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various pathogens including bacteria and fungi .
- Enzyme Inhibition : Studies have demonstrated that benzoic acid derivatives can inhibit certain enzymes. For example, some derivatives have been found to inhibit angiotensin-converting enzyme (ACE), which is crucial in regulating blood pressure .
- Cellular Effects : The compound has been evaluated for its effects on cellular pathways. It has been reported to enhance proteasomal and autophagic activities in human fibroblasts, suggesting potential applications in anti-aging therapies .
Antimicrobial Efficacy
A study investigated the antimicrobial activity of several benzoic acid derivatives against Candida albicans. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 0.8 μg/mL . While specific data for this compound was not detailed in this study, the structural similarity suggests potential efficacy.
Enzyme Inhibition
Another study highlighted the inhibitory effects of benzoic acid derivatives on ACE and neurolysin. Compounds structurally related to this compound demonstrated significant inhibition rates in vitro . This suggests that the tetrafluoropropoxy substitution may enhance binding affinity or specificity towards these enzymes.
Research Findings
Q & A
Q. What are the established synthetic routes for 4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step functionalization of the benzoic acid core. Key steps include fluorination of the propoxy chain and subsequent coupling to the methylbenzoic acid backbone. Reaction conditions such as temperature (e.g., 45°C for intermediate formation), solvent polarity, and catalyst selection (e.g., palladium for cross-coupling) significantly impact yield. NMR (e.g., , ) and HPLC (≥95% purity) are used to verify intermediates and final product integrity .
Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are most reliable?
Structural elucidation relies on NMR for proton environments (e.g., aromatic protons at δ 7.5–8.0 ppm) and NMR for fluorinated groups (e.g., CF signals between δ -110 to -130 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystalline) provides absolute stereochemical data. Computational tools like PubChem’s InChI descriptors (e.g., APAJGWMMTSSXSI-DEDYPNTBSA-N) aid in database matching .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
The compound exhibits limited solubility in aqueous media but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies recommend storage at -20°C under inert atmospheres to prevent hydrolysis of the tetrafluoropropoxy group. Degradation products can be monitored via LC-MS, with particular attention to fluorine loss or benzoic acid ring modifications .
Advanced Research Questions
Q. How can computational modeling predict the biological activity or material properties of this compound?
Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking evaluates potential enzyme inhibition (e.g., cyclooxygenase or kinase targets). QSAR models correlate structural features (e.g., fluorine electronegativity, logP) with observed biological activity or material properties like polymer compatibility .
Q. What strategies resolve contradictions in experimental data, such as inconsistent bioassay results or synthetic yields?
Systematic validation includes:
- Replicating reactions under controlled conditions (e.g., moisture-free environments for fluorinated intermediates).
- Cross-referencing spectral data with PubChem entries to confirm compound identity.
- Using orthogonal assays (e.g., fluorescence-based vs. colorimetric) to verify biological activity. Contradictions may arise from impurities, solvent effects, or assay interference from fluorinated groups .
Q. What are the environmental and toxicity considerations for handling this compound, and how are exposure risks mitigated?
Perfluorinated compounds (PFCs) like this derivative may exhibit bioaccumulation potential. Toxicity screening includes Ames tests for mutagenicity and EC assays in aquatic models. Engineering controls (e.g., fume hoods) and personal protective equipment (PPE) are mandatory. Airborne concentrations should be monitored via GC-MS, with emergency showers and eyewash stations available per OSHA guidelines .
Q. How can this compound be functionalized for applications in drug delivery or advanced materials?
The benzoic acid moiety allows conjugation via esterification or amide coupling (e.g., with PEG for drug carriers). The tetrafluoropropoxy group enhances lipophilicity, aiding blood-brain barrier penetration. For materials science, copolymerization with fluorinated monomers improves thermal stability and hydrophobicity in coatings .
Methodological Resources
- Synthesis Protocols : Refer to PubChem’s synthetic routes (CID-specific data) and Monatshefte für Chemie for step-by-step methodologies .
- Safety Data : OSHA Fact Sheets () and Pharos Project PFC guidelines provide handling protocols .
- Computational Tools : PubChem’s InChI/InChIKey and DFT software (e.g., Gaussian) for modeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
